

Introduction: A Strategic Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: *4-Bromo-2-(difluoromethoxy)benzonitrile*

CAS No.: 1261494-95-4

Cat. No.: B1377233

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In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this space, **4-Bromo-2-(difluoromethoxy)benzonitrile** (CAS No. 1261494-95-4) has emerged as a particularly valuable synthetic intermediate. Its molecular architecture is distinguished by three key functional motifs: a versatile aryl bromide, a synthetically tractable nitrile group, and the critically important difluoromethoxy (-OCF₂H) substituent. This combination makes it a powerful scaffold for generating novel molecular entities with enhanced drug-like properties.

This technical guide offers an in-depth exploration of **4-Bromo-2-(difluoromethoxy)benzonitrile**, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the unique physicochemical contributions of the difluoromethoxy group, outline logical synthetic pathways, detail its reactivity in key cross-coupling reactions, and provide a framework for its application in discovery programs.

The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties

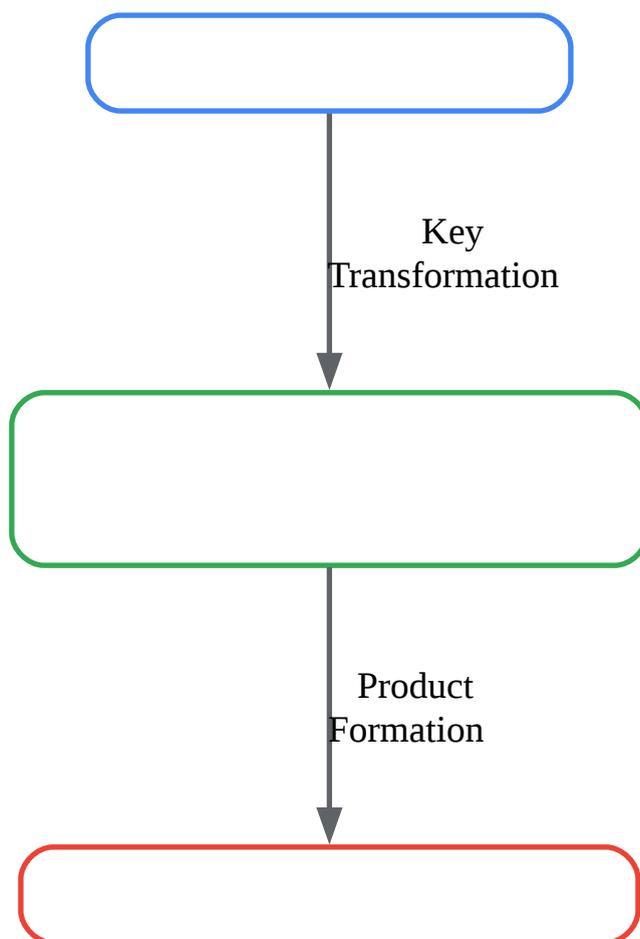
The difluoromethoxy (-OCF₂H) group is not merely an alternative to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups; it possesses a unique constellation of properties that provides medicinal chemists with a nuanced tool for molecular engineering.[1]

- **Metabolic Stability:** A primary advantage of the -OCF₂H group is its enhanced metabolic stability.^[2] The strong carbon-fluorine bonds are resistant to oxidative metabolism, particularly cleavage by cytochrome P450 enzymes, which can block common metabolic pathways like O-demethylation and extend a drug's in-vivo half-life.^[1]
- **Lipophilic Hydrogen Bond Donor:** The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a hydrogen bond donor. This rare combination of lipophilicity and hydrogen-bonding capacity allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially preserving critical interactions with biological targets while improving membrane permeability and metabolic resilience.^{[2][3]}
- **Modulated Lipophilicity:** The -OCF₂H group moderately increases lipophilicity, typically measured as logP. Its effect is intermediate between the methoxy and trifluoromethoxy groups, granting chemists finer control over a compound's solubility and permeability profile.^[2]
- **Electronic Influence:** As a weakly electron-withdrawing group, the difluoromethoxy substituent can influence the pK_a of adjacent functional groups.^[1] This modulation can be strategically employed to optimize the ionization state of a molecule at physiological pH, thereby affecting target engagement, solubility, and absorption.

Property	Methoxy (-OCH ₃)	Difluoromethoxy (-OCF ₂ H)	Trifluoromethoxy (-OCF ₃)
Hansch π Value (Lipophilicity)	-0.02	+0.49	+1.04
Hydrogen Bond Capability	Acceptor Only	Donor & Acceptor	Acceptor Only
Metabolic Stability	Low (Susceptible to O-dealkylation)	High	Very High
Electronic Effect (Hammett σ_p)	-0.27 (Donating)	+0.14 (Weakly Withdrawing)	+0.35 (Withdrawing)

Proposed Synthesis Pathway

While multiple proprietary routes may exist, a logical and scalable synthesis of **4-Bromo-2-(difluoromethoxy)benzonitrile** can be conceptualized starting from the readily available 4-bromo-2-hydroxybenzonitrile. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group.



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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: O-Difluoromethylation

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-hydroxybenzonitrile (1.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).
- **Solvent Addition:** Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to create a slurry.

- **Reagent Addition:** Introduce the difluoromethylating agent. A common and effective method involves bubbling chlorodifluoromethane (ClCF_2H) gas through the reaction mixture or adding a liquid reagent like ethyl 2-bromo-2,2-difluoroacetate.
- **Reaction Conditions:** Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

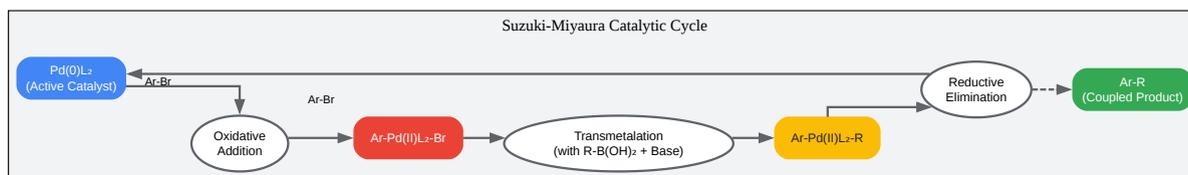
Synthetic Utility: A Scaffold for Molecular Elaboration

The true power of **4-Bromo-2-(difluoromethoxy)benzonitrile** lies in its capacity for diversification through well-established chemical transformations, primarily leveraging the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

The $\text{C}(\text{sp}^2)\text{-Br}$ bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This allows for the systematic and predictable installation of a wide array of functional groups and molecular fragments.

1. **Suzuki-Miyaura Coupling:** This reaction is a cornerstone of modern organic synthesis, used to form C-C bonds between the aryl bromide and an organoboron reagent (e.g., a boronic acid or ester).^[4] It is exceptionally versatile for creating biaryl structures, which are prevalent in pharmaceuticals.^{[5][6]}



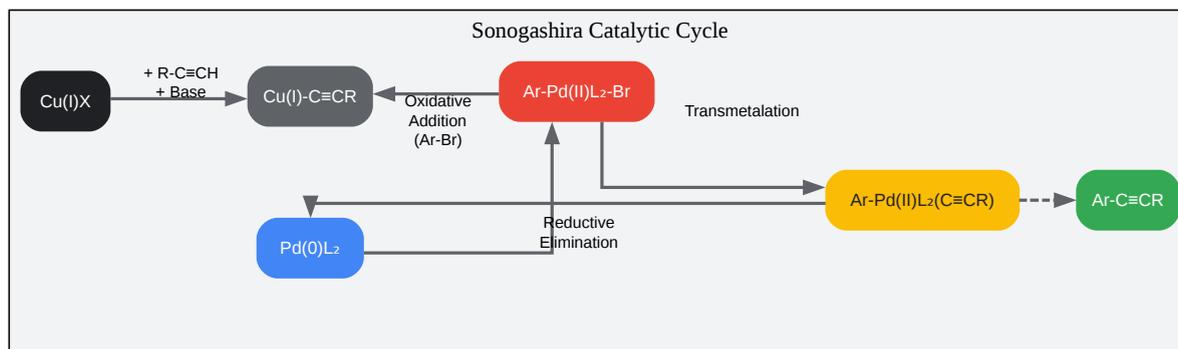
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling:

- Setup: In an inert atmosphere (N₂ or Ar), combine **4-Bromo-2-(difluoromethoxy)benzonitrile** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a reaction vessel.
- Solvent: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
- Reaction: Heat the mixture (e.g., to 80-110 °C) and stir until reaction completion is confirmed by analytical methods.
- Work-up & Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product via column chromatography.

2. Sonogashira Coupling: This reaction enables the direct coupling of the aryl bromide with a terminal alkyne, providing a straightforward route to aryl alkynes.[7][8] These products are valuable intermediates themselves or can be integral parts of the final molecular target, often used to introduce rigidity or act as linkers.[9]



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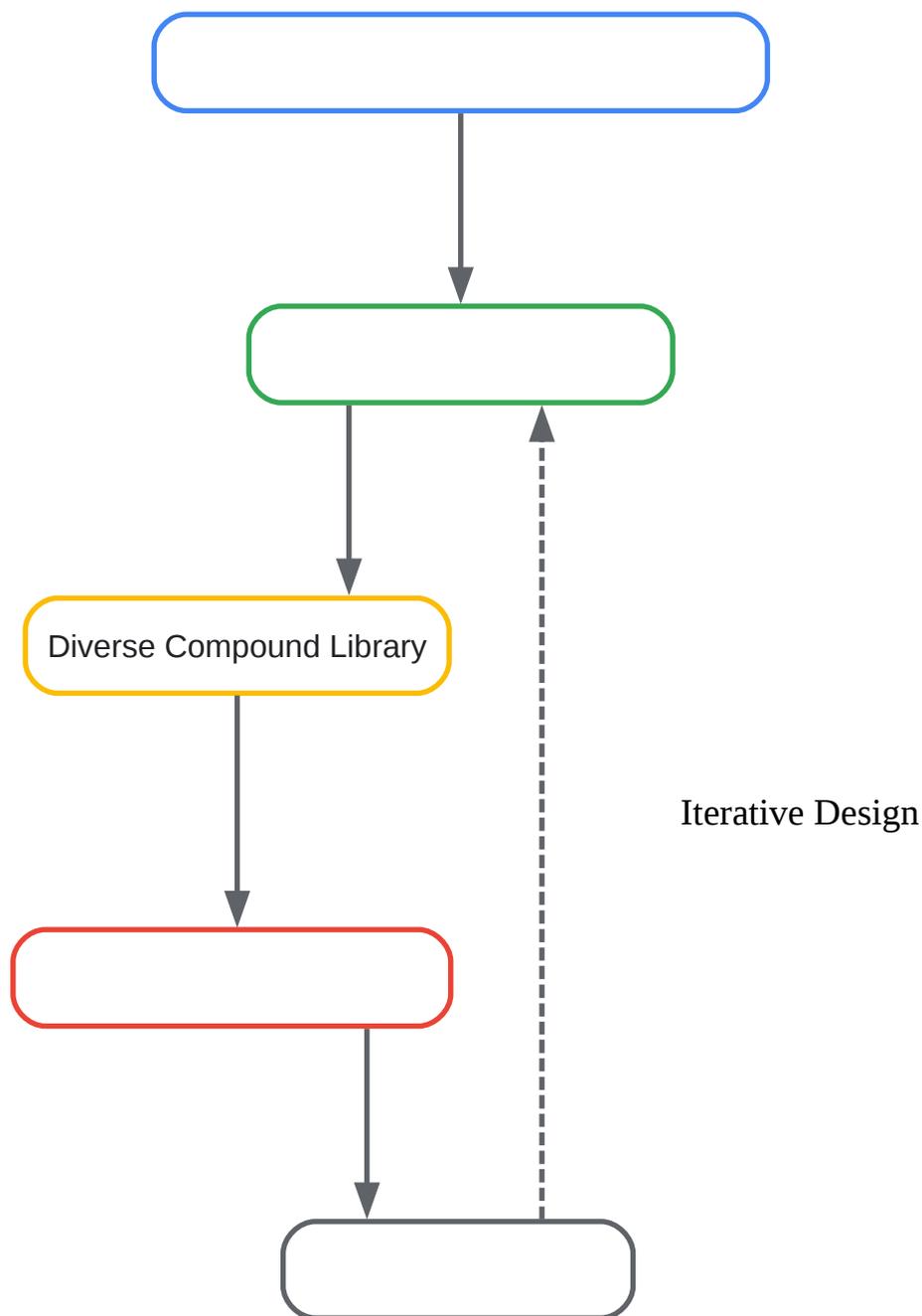
Caption: Catalytic cycle for the Sonogashira cross-coupling.

General Protocol for Sonogashira Coupling:

- Setup: Under an inert atmosphere, charge a flask with **4-Bromo-2-(difluoromethoxy)benzonitrile** (1.0 eq), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-10 mol%).
- Solvent and Reagents: Dissolve the solids in a suitable solvent such as THF or DMF. Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq), followed by the terminal alkyne (1.1-1.5 eq).
- Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.^[10]
- Work-up & Purification: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

Application in Drug Discovery Workflow

The synthetic versatility of **4-Bromo-2-(difluoromethoxy)benzotrile** makes it an ideal starting point for lead optimization campaigns. It allows for the rapid generation of analog libraries to build structure-activity relationships (SAR).



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Caption: Workflow for lead optimization using the target scaffold.

Safety and Handling

As with any laboratory chemical, **4-Bromo-2-(difluoromethoxy)benzotrile** should be handled with appropriate care. Based on data for structurally similar compounds like 4-bromo-2-fluorobenzotrile, the following precautions are advised:[11][12]

- Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[12][13] Causes skin and serious eye irritation.[12][13]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid formation of dust and aerosols.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-2-(difluoromethoxy)benzotrile is more than just an intermediate; it is a strategically designed building block that provides a direct entry point to novel chemical matter. The difluoromethoxy group offers a sophisticated means to enhance metabolic stability and fine-tune physicochemical properties, while the aryl bromide serves as a reliable anchor for diversification via robust cross-coupling chemistries. For research scientists and drug development professionals, this compound represents a powerful and efficient tool for accelerating the discovery of next-generation therapeutics.

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